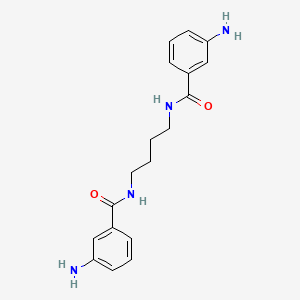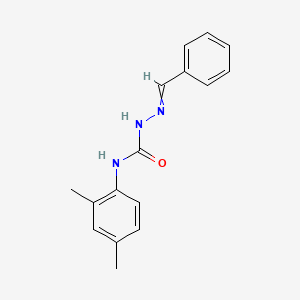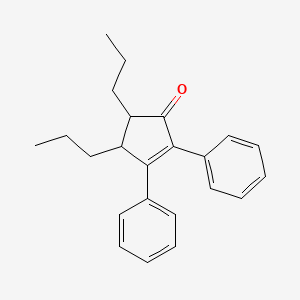
Benzamide, N,N'-1,4-butanediylbis[3-amino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N,N’-1,4-butanediylbis[3-amino-]: is an organic compound that belongs to the class of benzamides It is characterized by the presence of two benzamide groups connected by a 1,4-butanediyl linker, with amino groups attached to the benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-1,4-butanediylbis[3-amino-] typically involves the reaction of benzoyl chloride with 1,4-diaminobutane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted with another equivalent of benzoyl chloride to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods: Industrial production of Benzamide, N,N’-1,4-butanediylbis[3-amino-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Benzamide, N,N’-1,4-butanediylbis[3-amino-] undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The benzamide groups can be reduced to form amines.
Substitution: The amino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Benzamide, N,N’-1,4-butanediylbis[3-amino-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Propiedades
Número CAS |
618392-30-6 |
|---|---|
Fórmula molecular |
C18H22N4O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
3-amino-N-[4-[(3-aminobenzoyl)amino]butyl]benzamide |
InChI |
InChI=1S/C18H22N4O2/c19-15-7-3-5-13(11-15)17(23)21-9-1-2-10-22-18(24)14-6-4-8-16(20)12-14/h3-8,11-12H,1-2,9-10,19-20H2,(H,21,23)(H,22,24) |
Clave InChI |
CYXLWJFAWXXWGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C(=O)NCCCCNC(=O)C2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)
![5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15166895.png)





![5-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15166932.png)

![2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine](/img/structure/B15166938.png)

![5-{[4-(Diethylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15166951.png)
![Ethanone, 1-[4'-(2-methylpropyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B15166952.png)

